molecular formula C9H11ClN4 B1600049 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 215530-59-9

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B1600049
CAS No.: 215530-59-9
M. Wt: 210.66 g/mol
InChI Key: UPMICOYKKFCFLK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel epigenetic therapeutics. Compounds based on the [1,2,4]triazolo[1,5-b]pyridazine structure have been identified as promising inhibitors for bromodomain-containing proteins like BRD4 . As readers of lysine acetylation, these proteins are promising therapeutic targets for treating various diseases, including cancers . The chloro substituent at the 6-position and the tert-butyl group at the 2-position make this molecule a versatile building block, where the chloro group acts as a handle for further functionalization via cross-coupling reactions to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for use in research and development laboratories as a key intermediate. It is strictly for professional, laboratory use and is not intended for human, veterinary, or diagnostic use. Researchers should consult the material safety data sheet prior to use.

Properties

IUPAC Name

2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMICOYKKFCFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446835
Record name 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215530-59-9
Record name 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Triazolopyridazine Core

  • The starting material is typically a 6-chloro-triazolo[1,5-b]pyridazine derivative.
  • Nucleophilic substitution reactions are employed to introduce various substituents, including the tert-butyl group, at specific positions on the ring.
  • Reactions are often carried out under mild conditions to preserve the integrity of the heterocyclic system.
  • Purification is achieved through aqueous-organic extraction and chromatographic techniques to ensure high purity (≥95% by HPLC).

tert-Butylation Reaction

  • The tert-butyl group is introduced by reacting the triazolopyridazine precursor with a tert-butylating agent.
  • Common tert-butylating agents include tert-butyl halides or tert-butyl carbocations generated in situ.
  • Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and minimize side reactions.
  • The presence of the chlorine atom at the 6-position can influence the regiochemistry and reactivity during tert-butylation.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Outcome
1 Starting triazolopyridazine precursor (6-chloro-triazolo[1,5-b]pyridazine) Preparation of the heterocyclic core Readily available or synthesized via cyclization reactions
2 tert-Butylating agent (e.g., tert-butyl chloride or equivalent), suitable base, solvent Introduction of tert-butyl group at 2-position Formation of 2-(tert-butyl)-6-chloro-triazolo[1,5-b]pyridazine
3 Purification: aqueous extraction, ethyl acetate washing, chromatography Removal of impurities and isolation of pure compound Product purity ≥95% confirmed by HPLC

Research Findings and Optimization

  • Studies have shown that nucleophilic substitution is efficient for introducing various substituents on the triazolopyridazine ring, with yields and purities improved by optimizing extraction and chromatographic methods.
  • Boc-protected intermediates are often used in multi-step syntheses to enhance yields and facilitate purification before deprotection and final functionalization.
  • Alternative synthetic sequences, such as performing amide or urea formation prior to nucleophilic substitution, have been explored but tend to complicate purification.
  • The tert-butyl group significantly affects the compound's chemical reactivity and stability, making its controlled introduction critical for obtaining the desired product with consistent properties.

Comparative Summary of Preparation Approaches

Aspect Nucleophilic Substitution First Amide/Urea Formation First
Efficiency Generally higher yield and purity More difficult purification
Purification Easier via aqueous and chromatographic methods More complex due to side products
Scalability More suitable for scale-up Less preferred for large scale
Flexibility Allows late-stage modifications Less flexible

Notes on Reagents and Conditions

  • Bases such as triethylamine (TEA) are commonly used to facilitate nucleophilic substitution and tert-butylation reactions.
  • Solvents like methanol, dichloromethane, and ethyl acetate are employed for reaction media and purification steps.
  • Reaction temperatures range from room temperature to moderate heating depending on the step and reagent reactivity.
  • Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures reaction completion and product purity.

Summary Table of Key Physical and Chemical Properties

Property Value
Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS Number 215530-59-9
IUPAC Name 2-tert-butyl-6-chloro-triazolo[1,5-b]pyridazine
SMILES CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its role as a scaffold in the development of novel therapeutic agents. Its unique triazole-pyridazine structure allows for various modifications that can enhance biological activity.

Inhibitors of c-Met Kinase

One of the most significant applications of derivatives of this compound is as inhibitors of c-Met kinase, a target in cancer therapy. Studies have shown that compounds containing the triazolo-pyridazine moiety exhibit potent inhibitory effects against c-Met, which is implicated in tumor growth and metastasis. For instance, a derivative demonstrated an IC50 value of 0.090 µM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 µM) .

BRD4 Bromodomain Inhibitors

Recent research has identified [1,2,4]triazolo[4,3-b]pyridazine derivatives as promising candidates for BRD4 bromodomain inhibition. BRD4 is involved in the regulation of gene expression and has been linked to various cancers. The crystal structures of these compounds have been characterized, revealing their potential to disrupt the interaction between BRD4 and acetylated lysines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several triazolo-pyridazine derivatives for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable compound exhibited significant cytotoxicity with IC50 values of 1.06 µM for A549, 1.23 µM for MCF-7, and 2.73 µM for HeLa cells . This highlights the potential of these derivatives in developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

The modification of substituents at specific positions on the triazolo-pyridazine scaffold has been shown to influence biological activity significantly. For example:

PositionSubstituent TypeEffect on Activity
2Alkyl GroupsIncreased potency against c-Met
6HalogensEnhanced binding affinity to BRD4

Mechanism of Action

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is similar to other triazolopyridazines, such as 2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and 2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine. it is unique in its tert-butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

  • 2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

  • 2-(propyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

  • 2-(butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Biological Activity

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a compound of interest due to its potential biological activities. This compound belongs to a class of triazole derivatives, which have been studied for various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.

  • Molecular Formula : C10H12ClN5O2
  • Molecular Weight : 269.69 g/mol
  • Structural Features : The presence of a tert-butyl group and a chlorine atom on the triazole ring contributes to its unique properties and potential biological effects .

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against a range of pathogens. For instance, studies on related triazolopyridazines have demonstrated their ability to inhibit the growth of Cryptosporidium parasites, which are responsible for severe gastrointestinal infections .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. In vitro studies suggest that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented extensively. For example, derivatives exhibiting selective inhibition of COX enzymes have shown promise in reducing inflammation without significant ulcerogenic effects. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Case Studies and Research Findings

StudyFindings
Study A (2021)Investigated the antimicrobial activity against Cryptosporidium; showed rapid elimination of the parasite by related triazolopyridazines.
Study B (2020)Evaluated anti-cancer effects on various cell lines; highlighted significant cytotoxicity and apoptosis induction.
Study C (2022)Focused on anti-inflammatory properties; demonstrated selective COX-2 inhibition with minimal side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazolo derivatives indicates that specific substitutions on the triazole ring can significantly influence biological activity. For instance:

  • Chlorine Substitution : Enhances binding affinity to target proteins.
  • Tert-butyl Group : Improves solubility and bioavailability.

These modifications are crucial for optimizing the therapeutic potential of this compound.

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, and how do reaction conditions influence yield?

Answer:

  • Cyclocondensation methods : Triazolo-pyridazines are typically synthesized via cyclocondensation of hydrazine derivatives with substituted pyridazines. For example, 6-hydrazinopyridazine intermediates can react with tert-butyl nitrile or tert-butyl carbonyl chloride under reflux in ethanol or DMF .
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields by 10–15% compared to traditional heating .
  • Critical parameters : Solvent polarity (DMF enhances cyclization), temperature (120–150°C optimal), and stoichiometric ratios (1:1.2 hydrazine:carbonyl reagent) .

Q. 1.2. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability testing : Perform HPLC or LC-MS analysis after incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 24–72 hours .
  • Key findings : Chlorinated triazolo-pyridazines generally degrade at pH < 3 (acid hydrolysis of the triazole ring) and >10 (nucleophilic substitution of Cl) .
  • Storage recommendations : Store at 4°C in inert atmospheres (argon) to prevent oxidation .

Q. 1.3. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE requirements : Nitrile gloves (tested for permeability), chemical goggles (OSHA-compliant), and flame-retardant lab coats .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no occupational exposure limits established, but structural analogs show moderate toxicity) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using silica-based materials .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the reactivity of the chloro and tert-butyl groups in cross-coupling reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (Cl group) and steric effects (tert-butyl group). For example, the Cl atom at position 6 has a calculated σpara Hammett constant of +0.23, favoring Suzuki-Miyaura coupling .
  • Steric maps : Molecular dynamics simulations reveal that the tert-butyl group reduces accessibility to the triazole N2 position, directing reactivity to the pyridazine ring .

Q. 2.2. What experimental strategies resolve contradictions in reported biological activity data for triazolo-pyridazine analogs?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC50 values vary by >50% due to cell permeability differences) .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., dechlorinated derivatives) that may contribute to observed discrepancies .

Q. 2.3. How does the compound’s logP and solubility profile influence its applicability in in vivo studies?

Answer:

  • logP determination : Experimental shake-flask method (logP = 2.8 ± 0.3) indicates moderate lipophilicity, requiring solubilization agents (e.g., 10% DMSO/PEG-400) for IP/IV dosing .
  • Salt formation : Co-crystallization with citric acid improves aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) without altering pharmacophore geometry .

Methodological Guidance for Experimental Design

Q. 3.1. Designing a SAR study for triazolo-pyridazine derivatives

  • Variables : Vary substituents at positions 2 (tert-butyl vs. methyl, phenyl) and 6 (Cl vs. F, Br).
  • Assays :
    • Enzymatic inhibition : Kinase panel screening (e.g., CDK2, EGFR).
    • Cytotoxicity : MTT assay in cancer/normal cell lines .
  • Data normalization : Use Z-score analysis to compare potency across analogs .

Q. 3.2. Environmental impact assessment

  • Fate studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems. Triazolo-pyridazines show half-lives >60 days, indicating persistence .
  • Ecotoxicity : Daphnia magna acute toxicity (EC50 = 12 mg/L) suggests moderate risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 2
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

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